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molecular formula C13H18N4O6S B8635083 4-((4-Acetylmorpholin-2-yl)methylamino)-3-nitrobenzenesulfonamide

4-((4-Acetylmorpholin-2-yl)methylamino)-3-nitrobenzenesulfonamide

Cat. No. B8635083
M. Wt: 358.37 g/mol
InChI Key: HFBFQERRSPMRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315488B2

Procedure details

A solution of EXAMPLE 415B (145 mg) and N-ethyl-N-isopropylpropan-2-amine (120 μl) in anhydrous dichloromethane (5 mL) and N,N-dimethylformamide (2 mL) was cooled with an ice bath and acetic anhydride (56 μl) was added dropwise. The mixture was stirred at room temperature for 3 hours and concentrated to dryness. The residue was triturated with water. The resulting solid was dried under vacuum to give the title compound.
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
56 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][NH:8][C:9]2[CH:14]=[CH:13][C:12]([S:15]([NH2:18])(=[O:17])=[O:16])=[CH:11][C:10]=2[N+:19]([O-:21])=[O:20])[CH2:2]1.C(N(C(C)C)C(C)C)C.[C:31](OC(=O)C)(=[O:33])[CH3:32]>ClCCl.CN(C)C=O>[C:31]([N:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][NH:8][C:9]2[CH:14]=[CH:13][C:12]([S:15]([NH2:18])(=[O:16])=[O:17])=[CH:11][C:10]=2[N+:19]([O-:21])=[O:20])[CH2:2]1)(=[O:33])[CH3:32]

Inputs

Step One
Name
Quantity
145 mg
Type
reactant
Smiles
N1CC(OCC1)CNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Name
Quantity
120 μL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
56 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)N1CC(OCC1)CNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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